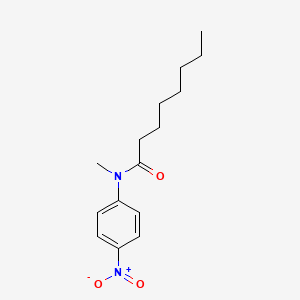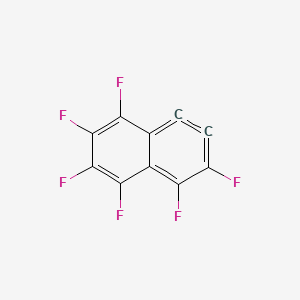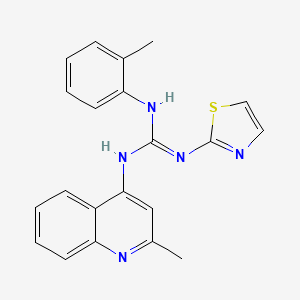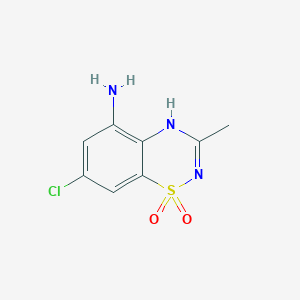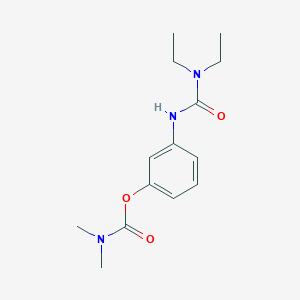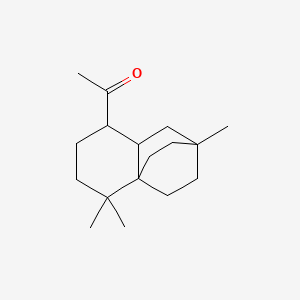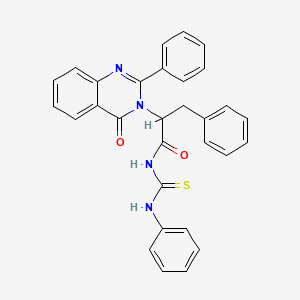
1-(alpha-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)hydrocinnamoyl)-3-phenyl-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(alpha-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)hydrocinnamoyl)-3-phenyl-2-thiourea is a complex organic compound with a molecular formula of C31H26N4O2S This compound is known for its unique structure, which includes a quinazoline core, a phenyl group, and a thiourea moiety
Métodos De Preparación
The synthesis of 1-(alpha-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)hydrocinnamoyl)-3-phenyl-2-thiourea involves multiple steps, typically starting with the preparation of the quinazoline core. The reaction conditions often include the use of specific reagents and catalysts to ensure the formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
1-(alpha-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)hydrocinnamoyl)-3-phenyl-2-thiourea has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazoline core and thiourea moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of specific biochemical pathways. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparación Con Compuestos Similares
1-(alpha-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)hydrocinnamoyl)-3-phenyl-2-thiourea can be compared with other similar compounds, such as quinazoline derivatives and thiourea-based compounds. These compounds share some structural similarities but may differ in their specific chemical properties and biological activities. The unique combination of the quinazoline core and thiourea moiety in this compound sets it apart from other similar compounds, highlighting its potential for diverse applications .
Propiedades
Número CAS |
72045-80-8 |
|---|---|
Fórmula molecular |
C30H24N4O2S |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
2-(4-oxo-2-phenylquinazolin-3-yl)-3-phenyl-N-(phenylcarbamothioyl)propanamide |
InChI |
InChI=1S/C30H24N4O2S/c35-28(33-30(37)31-23-16-8-3-9-17-23)26(20-21-12-4-1-5-13-21)34-27(22-14-6-2-7-15-22)32-25-19-11-10-18-24(25)29(34)36/h1-19,26H,20H2,(H2,31,33,35,37) |
Clave InChI |
DNDJIRHDESDVCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(=S)NC2=CC=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



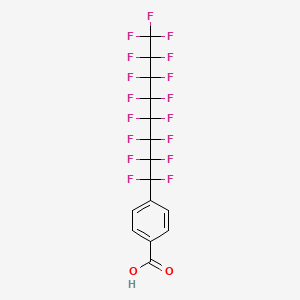

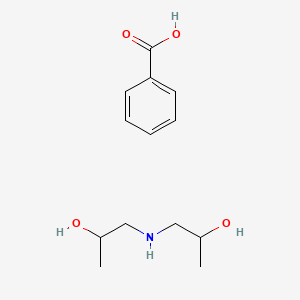
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
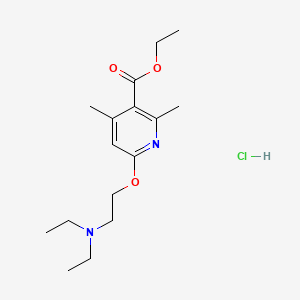
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
